molecular formula C21H26N2O3 B2836995 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1173268-11-5

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2836995
CAS RN: 1173268-11-5
M. Wt: 354.45
InChI Key: UGJXFNXNCSPVEP-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Bischler–Napieralski Isoquinoline Synthesis : A study conducted by Doi, Shirai, and Sato (1997) explored the Bischler–Napieralski isoquinoline synthesis, which is relevant to the formation of tetrahydroquinoline compounds like the one . They found that this reaction produces both normal and abnormal products, with a focus on the reaction mechanisms involved (Doi, Shirai, & Sato, 1997).

  • Novel Synthesis Routes : Toda, Sakagami, and Sano (1999) developed a novel synthesis method for tetrahydroquinolines using a Pummerer-Type reaction. This method provides an efficient route for synthesizing compounds like 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (Toda, Sakagami, & Sano, 1999).

  • Rhodium-Catalyzed Synthesis : Song et al. (2010) investigated a rhodium-catalyzed oxidative coupling method for synthesizing polycyclic amides, which could be applicable in the synthesis of complex structures like the one (Song et al., 2010).

Applications in Pharmacology

  • Sigma-2 Receptor Probes : Xu et al. (2005) conducted a study on benzamide analogues similar to the compound , focusing on their potential as sigma-2 receptor probes. They found that these compounds exhibit high affinity for sigma-2 receptors, which is valuable for in vitro studies (Xu et al., 2005).

  • Potential for PET Radiotracers : A study by Abate et al. (2011) on arylamides hybrids of high-affinity σ2 receptor ligands, similar to the compound , indicated their potential use in the development of PET radiotracers for tumor diagnosis (Abate et al., 2011).

  • Radioligand Binding Studies : Research by Graulich et al. (2006) on methoxylated tetrahydroisoquinolinium derivatives, which share structural similarities with the compound of interest, demonstrated their affinity for apamin-sensitive binding sites. This suggests potential applications in neurological research (Graulich et al., 2006).

properties

IUPAC Name

4-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-26-19-10-7-17(8-11-19)21(24)22-18-9-6-16-5-4-12-23(13-14-25-2)20(16)15-18/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJXFNXNCSPVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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